1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a triazolopyrazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves the formation of the triazolopyrazine core followed by the introduction of the piperidine and carboxylic acid functionalities. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid can yield the triazolopyrazine core . Subsequent functionalization steps introduce the piperidine and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as coordination complexes and polymers.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazolopyrazine core is known to interact with various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds also feature a fused pyrazine ring and are studied for their anticancer properties.
Quinolinyl-pyrazoles: These compounds have a similar heterocyclic structure and are used in various pharmacological applications.
Uniqueness
1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of the triazolopyrazine core with the piperidine and carboxylic acid functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-(6-methyltriazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H15N5O2/c1-8-7-17-10(6-13-15-17)11(14-8)16-4-2-9(3-5-16)12(18)19/h6-7,9H,2-5H2,1H3,(H,18,19) |
InChI Key |
RKAYCIFYKNJDDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=N2)C(=N1)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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